molecular formula C11H11BrClFO2 B8204212 tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate

tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate

Cat. No.: B8204212
M. Wt: 309.56 g/mol
InChI Key: QALIEJRDTWHIMG-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate: is an organic compound with the molecular formula C11H11BrClFO2 and a molecular weight of 309.56 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoate ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate typically involves the esterification of 5-bromo-3-chloro-2-fluorobenzoic acid with tert-butyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates with different functional groups.

    Reduction: tert-Butyl 5-bromo-3-chloro-2-fluorobenzyl alcohol.

    Oxidation: 5-bromo-3-chloro-2-fluorobenzoic acid.

Properties

IUPAC Name

tert-butyl 5-bromo-3-chloro-2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClFO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALIEJRDTWHIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Br)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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